molecular formula C31H25ClN6OS B15040319 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide

Cat. No.: B15040319
M. Wt: 565.1 g/mol
InChI Key: SAMKKDVLYYPRLO-HNSNBQBZSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a carbazole moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer effects. The triazole ring and carbazole moiety are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide apart is its combination of a triazole ring, a carbazole moiety, and a hydrazide group. This unique structure contributes to its diverse range of applications and potential for further functionalization .

Properties

Molecular Formula

C31H25ClN6OS

Molecular Weight

565.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C31H25ClN6OS/c1-2-37-27-11-7-6-10-25(27)26-18-21(12-17-28(26)37)19-33-34-29(39)20-40-31-36-35-30(22-8-4-3-5-9-22)38(31)24-15-13-23(32)14-16-24/h3-19H,2,20H2,1H3,(H,34,39)/b33-19+

InChI Key

SAMKKDVLYYPRLO-HNSNBQBZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C61

Origin of Product

United States

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